molecular formula C11H12F3NO2 B1519272 2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate CAS No. 1087788-57-5

2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate

Cat. No. B1519272
CAS RN: 1087788-57-5
M. Wt: 247.21 g/mol
InChI Key: ONWRZQPIGJOUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate is a chemical compound with the molecular formula C11H12F3NO2 . It is a derivative of carbamic acid .

Scientific Research Applications

  • Chiral Stationary Phases for HPLC : Studies have shown that derivatives of cellulose and amylose, such as 3,5-dimethylphenylcarbamates, are effective as CSPs for HPLC, providing high chiral recognition ability and resolving power for racemic mixtures. These materials can separate a wide range of enantiomers with high efficiency, making them valuable tools in pharmaceutical analysis and purification processes (Okamoto, Aburatani, & Hatada, 1990).

  • Mechanism of Chiral Recognition : Further research into the structure and mechanism of chiral recognition by these compounds, using techniques like NMR spectroscopy, has provided insights into their interaction with enantiomeric molecules. The structural analysis of these CSPs in solution suggests a complex interplay of molecular interactions that underpin their chiral discrimination abilities, offering a model for understanding and improving chiral separations (Yamamoto, Yashima, & Okamoto, 2002).

  • Enhanced Material Properties for Chromatography : Innovations in material design, such as the immobilization of cellulose phenylcarbamate derivatives onto silica gel, have led to the development of more durable and versatile CSPs. These advances allow for the use of a broader range of solvents in chromatography, facilitating more effective and selective enantiomeric separations (Ikai, Yamamoto, Kamigaito, & Okamoto, 2006).

  • Applications in Agricultural and Environmental Sciences : Beyond pharmaceutical and chemical applications, derivatives of 2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate also find utility in the development of polymeric and lipid nanoparticles for the sustained release of agricultural fungicides. This application highlights the compound's role in creating more efficient and environmentally friendly pesticide formulations (Campos et al., 2015).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-7-4-3-5-9(8(7)2)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWRZQPIGJOUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.